molecular formula C11H15NO3 B2976747 Methyl 3-amino-3-(3-methoxyphenyl)propanoate CAS No. 669087-27-8

Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Cat. No.: B2976747
CAS No.: 669087-27-8
M. Wt: 209.245
InChI Key: DOYKYXMRPXMHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and features an amino group and a methoxyphenyl group

Scientific Research Applications

Methyl 3-amino-3-(3-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 3-nitro-3-(3-methoxyphenyl)propanoate.

    Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate
  • Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Uniqueness

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKYXMRPXMHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of β-amino-3-methoxy-benzenepropanoic acid (WO 0041469) (9.38 g, 52 mmol) in concentrated hydrochloric acid (10 ml) and methanol (115 ml), was heated under reflux for 7 hours, then cooled. The reaction was evaporated under reduced pressure, and the residue partitioned between ethyl acetate (300 ml) and 1N sodium hydroxide solution (300 ml). The layers were separated, and the organic phase evaporated under reduced pressure to afford the title compound as a colourless oil, 8.8 g.
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